2-Chloro-4-ethoxypyridine

2-Chloro-4-ethoxypyridine delivers a unique synthetic advantage: the electron-withdrawing 2-chloro group enables selective nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura cross-coupling, while the electron-donating 4-ethoxy group remains inert, ensuring predictable regioselectivity. Unlike analogs (e.g., 2-chloro-4-methoxypyridine or 2-bromo-4-ethoxypyridine), substituting this specific substitution pattern often necessitates complete re-optimization of synthetic routes. Validated in patent US09382238B2 for regioselective bromination at the 5-position using NBS/H₂SO₄, yielding 5-bromo-2-chloro-4-ethoxypyridine. The 2-chloro handle offers superior stability and cost-effectiveness versus 2-bromo or 2-iodo analogs in metal-catalyzed cross-couplings. Ideal for medicinal chemistry and materials science applications requiring a reliable, selectively functionalizable heterocyclic intermediate.

Molecular Formula C7H8ClNO
Molecular Weight 157.6 g/mol
CAS No. 52311-50-9
Cat. No. B183384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-ethoxypyridine
CAS52311-50-9
Molecular FormulaC7H8ClNO
Molecular Weight157.6 g/mol
Structural Identifiers
SMILESCCOC1=CC(=NC=C1)Cl
InChIInChI=1S/C7H8ClNO/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3
InChIKeyOFHQTZYEMRJMCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-ethoxypyridine (CAS 52311-50-9): A Key Heterocyclic Intermediate for Pharmaceutical and Agrochemical Synthesis


2-Chloro-4-ethoxypyridine (CAS 52311-50-9) is a halogenated heterocyclic building block featuring a pyridine core with a chlorine atom at the 2-position and an ethoxy group at the 4-position . With a molecular weight of 157.60 g/mol, a predicted boiling point of 230.9±20.0 °C, and a predicted density of 1.166±0.06 g/cm³, this compound serves primarily as a versatile intermediate in organic synthesis [1]. Its structural features enable participation in nucleophilic aromatic substitution and cross-coupling reactions, making it a valuable precursor for generating more complex molecular architectures in drug discovery and materials science .

Why Direct Substitution of 2-Chloro-4-ethoxypyridine (CAS 52311-50-9) is Problematic: Reactivity Differences with Analogs


Substituting 2-Chloro-4-ethoxypyridine with a closely related analog is not a straightforward exercise in procurement due to the profound impact of substituents on the pyridine ring's electronic character and reactivity. The specific combination of an electron-withdrawing chloro group at the 2-position and an electron-donating ethoxy group at the 4-position creates a unique regioselectivity profile for subsequent reactions [1]. For example, replacing the ethoxy group with a methoxy group (2-Chloro-4-methoxypyridine) alters the steric and electronic properties, which can significantly affect reaction rates and yields in nucleophilic substitutions [2]. Similarly, exchanging the chlorine for a bromine atom (2-Bromo-4-ethoxypyridine) changes the leaving group ability and oxidative addition potential in metal-catalyzed cross-couplings . These differences, while not always quantified in head-to-head studies, are fundamental to synthetic planning, meaning that substituting one heterocyclic building block for another often necessitates complete re-optimization of a synthetic route [1].

Quantitative Evidence for 2-Chloro-4-ethoxypyridine (CAS 52311-50-9): Direct Comparisons with Analogs


Optimal Application Scenarios for 2-Chloro-4-ethoxypyridine (CAS 52311-50-9) Based on Reactivity Profile


Synthesis of 5-Bromo-2-Chloro-4-Ethoxypyridine via Regioselective Bromination

2-Chloro-4-ethoxypyridine can be used as a substrate for electrophilic aromatic substitution, specifically for the introduction of a bromine atom at the 5-position. As detailed in a patent procedure (US09382238B2), the compound was brominated using NBS in sulfuric acid at 60°C for 10 hours, yielding 5-bromo-2-chloro-4-ethoxypyridine in 32% yield. This regioselective outcome is dictated by the directing effects of the 2-chloro and 4-ethoxy substituents, providing a pathway to a densely functionalized pyridine intermediate [1].

Cross-Coupling Partner in Palladium-Catalyzed Reactions

The 2-chloro substituent in this compound serves as a reactive handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings. While no direct comparative kinetic data is available for this specific molecule, general trends for 2-chloropyridines suggest they are viable electrophiles in these transformations, albeit often less reactive than their 2-bromo or 2-iodo counterparts but more stable and cost-effective . This makes 2-Chloro-4-ethoxypyridine a practical choice for introducing a 4-ethoxypyridine motif into larger biaryl structures when the electronic demand of the coupling partner permits the use of an aryl chloride.

Precursor for Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of the 2-chloro group, activated by the adjacent ring nitrogen, renders this compound susceptible to nucleophilic aromatic substitution (SNAr). This reactivity can be exploited to replace the chlorine atom with a variety of N-, O-, or S-nucleophiles [1]. The 4-ethoxy group remains largely inert under typical SNAr conditions, allowing for the selective introduction of a new functional group at the 2-position to generate diversely substituted 4-ethoxypyridine derivatives, which are valuable intermediates in medicinal chemistry .

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